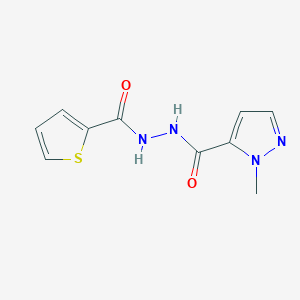

1-methyl-N'-(2-thienylcarbonyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, including structures similar to "1-methyl-N'-(2-thienylcarbonyl)-1H-pyrazole-5-carbohydrazide," are of significant interest in various scientific fields due to their diverse biological activities and potential applications in pharmaceuticals and material science. These compounds exhibit a wide range of properties, making them valuable for study and application.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with carbonyl compounds to form hydrazone intermediates, which can undergo cyclization to produce the pyrazole core structure. For example, specific pyrazole derivatives have been synthesized via reactions involving amino-substituted thieno[3,2-c]pyrazole derivatives, showcasing the versatility of synthetic routes available for these compounds (Aly, 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. Crystal structure analysis through X-ray diffraction provides detailed insights into the conformation and geometry of these molecules. For instance, studies have detailed the structure of related pyrazole compounds, confirming the E-configuration of azomethine groups and analyzing the compound's stability through NBO calculations (Karrouchi et al., 2021).

Scientific Research Applications

Antimicrobial Activities

Derivatives of thieno[3,2-c]pyrazole have been synthesized and evaluated for their antimicrobial activities against various microorganisms, including fungi and bacteria. The novel synthesized compounds showed moderate to high antimicrobial activity, indicating their potential as antimicrobial agents (H. Aly, 2016).

Antioxidant and Anti-inflammatory Agents

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Some compounds exhibited potent antioxidant activity, while others showed significant anti-inflammatory activity. Molecular docking studies were also conducted to understand the structure-activity relationship (SAR) of these compounds, indicating their potential as antioxidant and anti-inflammatory agents (Pravin S. Mahajan et al., 2016).

Molecular Docking and Spectroscopic Investigations

N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, underwent extensive quantum chemical study and molecular docking to assess its biological importance. The compound was found to be a potential inhibitor for certain proteins, highlighting its relevance in drug design and molecular biology research (R. Pillai et al., 2017).

Antitumor Activities

The synthesis of aromatic C-nucleoside derivatives containing pyrazole units has been reported, with some compounds exhibiting potent antioxidant and antitumor activity. This research demonstrates the potential of pyrazole derivatives in the development of new therapeutic agents for cancer treatment (M. M. El Sadek et al., 2014).

Antiviral Activity Against SARS-CoV-2

A novel series of hydrazones bearing thiazole moiety were synthesized and evaluated for their antiviral activity against SARS-CoV-2 main protease (Mpro) using molecular docking combined with molecular dynamics simulation. The compounds showed better average binding affinities than the positive control, indicating their potential as antiviral agents (Sraa Abu-Melha et al., 2020).

properties

IUPAC Name |

2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-14-7(4-5-11-14)9(15)12-13-10(16)8-3-2-6-17-8/h2-6H,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLAFVTBQOZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)

![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)

![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)

![3-allyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596113.png)

![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5596136.png)

![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)

![1-{4-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5596148.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5596174.png)

![2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)

![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)